2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is further functionalized with a thioether linkage and a trifluoromethoxy-substituted phenyl group.
Preparation Methods
The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through an annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine.
Thioether formation:
Acetamide formation: The final step involves the acylation of the thioether intermediate with 4-(trifluoromethoxy)phenylacetyl chloride to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound’s properties might be useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar compounds to 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide include other benzofuro[3,2-d]pyrimidine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its combination of a benzofuro[3,2-d]pyrimidine core with a thioether linkage and a trifluoromethoxy-substituted phenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O3S/c20-19(21,22)28-12-7-5-11(6-8-12)25-15(26)9-29-18-17-16(23-10-24-18)13-3-1-2-4-14(13)27-17/h1-8,10H,9H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOPEVLILBYEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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